molecular formula C51H98O6 B3026053 1,2,3-Propanetriyl=2-laurate 1,3-distearate

1,2,3-Propanetriyl=2-laurate 1,3-distearate

Cat. No.: B3026053
M. Wt: 807.3 g/mol
InChI Key: PNRYLOWVFBNJBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Distearoyl-2-Lauroyl-rac-glycerol typically involves the esterification of glycerol with stearic acid and lauric acid. The reaction is catalyzed by lipases, which facilitate the esterification process. The reaction conditions include maintaining a solvent-free medium and continuously removing the water produced during the reaction .

Industrial Production Methods

In industrial settings, the production of 1,3-Distearoyl-2-Lauroyl-rac-glycerol involves large-scale esterification processes. The use of specific catalysts, such as Candida antarctica lipase, is common. The reaction temperature, molar ratio of reactants, and concentration of phosphate salts are crucial factors that influence the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Distearoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the fatty acid chains.

    Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while reduction can produce saturated fatty acids.

Scientific Research Applications

1,3-Distearoyl-2-Lauroyl-rac-glycerol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Distearoyl-2-Lauroyl-rac-glycerol involves its interaction with biological membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also plays a role in lipid metabolism and energy storage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Distearoyl-2-Lauroyl-rac-glycerol is unique due to the presence of lauric acid at the sn-2 position, which imparts distinct physical and chemical properties. This structural variation influences its behavior in biological systems and its applications in various industries .

Properties

IUPAC Name

(2-dodecanoyloxy-3-octadecanoyloxypropyl) octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRYLOWVFBNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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